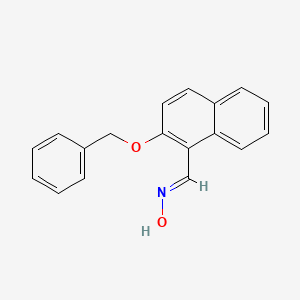

![molecular formula C14H12N2O2 B5578940 2-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮](/img/structure/B5578940.png)

2-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives involves several key steps, including condensation reactions, cyclization, and functional group transformations. Specific methods have been developed to obtain compounds with antitumor activity, showcasing the versatility of this scaffold in drug design (Wu et al., 2010).

Molecular Structure Analysis

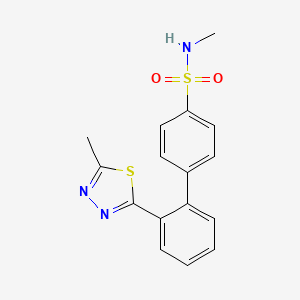

The molecular structure of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is characterized by the presence of a dimethylamino group attached to a benzo[de]isoquinoline-1,3-dione core. This structure has been explored for its potential to interact with biological targets, with studies revealing its ability to act as a DNA intercalator (Opitz et al., 2000).

Chemical Reactions and Properties

2-(Dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione participates in a variety of chemical reactions, including nucleophilic substitutions and radical-mediated processes. These reactions have been utilized to synthesize novel derivatives with enhanced biological activities (Sami et al., 1995).

Physical Properties Analysis

The physical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, such as solubility, melting point, and crystal structure, play a crucial role in its application in medicinal chemistry. These properties are influenced by the presence of the dimethylamino group and the isoquinoline-dione core, affecting its pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its reactivity, stability, and interaction with biomolecules, are central to its potential as a therapeutic agent. Studies have shown that it can act as a potent inhibitor of certain enzymes and has the ability to intercalate into DNA, affecting its function (Tsou et al., 2009).

科学研究应用

传感器技术和光物理特性

Staneva 等人(2020 年)合成了一种新型衍生物,展示了其在传感器技术中的潜力。该衍生物及其与苯乙烯的共聚物的光物理特性及其检测金属离子和 pH 值变化的能力得到了研究。该研究利用计算工具分析了结构和性质,揭示了 N,N-二甲氨基乙胺受体片段在金属离子传感器能力中的重要性,尤其是在单体 1,8-萘酰亚胺结构及其与苯乙烯的共聚物中 (Staneva, Angelova, & Grabchev, 2020).

抗病毒作用

20 世纪 70 年代后期的研究重点关注苯并[de]异喹啉-二酮对单纯疱疹病毒和痘苗病毒的抗病毒作用,展示了它们对鸡胚细胞培养物中病毒复制的抑制作用。尽管这些研究重点关注经过轻微修饰的衍生物,但它们强调了 2-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮所属化合物家族的潜在抗病毒应用 (GARCIA-GANCEDO 等,1979).

材料科学的荧光特性

金振能(2012 年)合成了一种与 2-(二甲氨基)-1H-苯并[de]异喹啉-1,3(2H)-二酮密切相关的可溶于水的化合物,研究了其在各种条件下的荧光特性。这项研究表明此类化合物在开发具有特定光物理特性的新材料中具有潜在用途,可用于从生物成像到创建先进传感器等各种应用 (金振能,2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(dimethylamino)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-15(2)16-13(17)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDTZZMUACJHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)